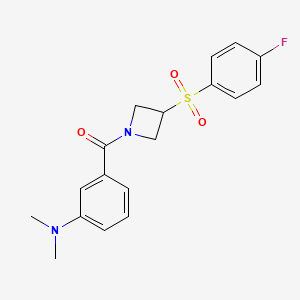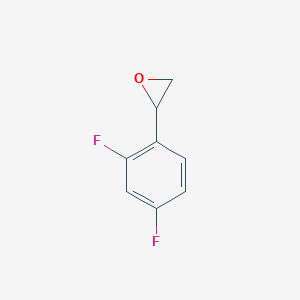
(3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reaction: Cyclization with azetidine-2-one.
Conditions: Involves using a strong base like sodium hydride in anhydrous conditions.
Temperature: Room temperature.
Step 3: Sulfonylation with 4-Fluorobenzenesulfonyl Chloride:
Reaction: Sulfonylation to attach the sulfonyl fluoride group.
Conditions: Utilizes an organic solvent like dichloromethane and an acid scavenger.
Temperature: Controlled at 20-25°C.
Industrial Production Methods
The industrial synthesis might employ continuous flow chemistry to ensure precise control over reaction conditions and yield. This involves automated reactors, which enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Formation of (3-(Dimethylamino)phenyl)methanone:
Reaction: Acetylation of (3-(Dimethylamino)phenyl)acetic acid.
Conditions: Carried out in the presence of acetic anhydride and a catalyst such as pyridine.
Temperature: Approximately 0-5°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation:
Conditions: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Products: Corresponding sulfoxides or sulfones.
Reduction:
Conditions: Catalytic hydrogenation using catalysts like palladium on carbon.
Products: Reduced amine derivatives.
Substitution:
Conditions: Utilizes nucleophilic substitution with reagents like sodium alkoxides.
Products: Varied substituted derivatives depending on the nucleophile.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Catalysts: Palladium on carbon, sodium hydride.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Varied azetidine and sulfonyl derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Acts as a crucial intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Pharmacological Potential: Explored for therapeutic applications due to its unique molecular structure.
Industry
Catalysts and Ligands: Utilized in designing advanced catalysts and ligands for industrial chemical reactions.
Mechanism of Action
This compound interacts with biological molecules through its azetidine ring and sulfonyl fluoride group, targeting specific enzymes or receptors. The dimethylamino group enhances its binding affinity, leading to potential inhibitory or activating effects on molecular pathways.
Comparison with Similar Compounds
Similar Compounds
(3-(Dimethylamino)phenyl)(3-(phenylsulfonyl)azetidin-1-yl)methanone
Comparison: Lacks the 4-fluorophenyl group, affecting its chemical reactivity and binding properties.
(3-(Dimethylamino)phenyl)(3-(methylsulfonyl)azetidin-1-yl)methanone
Comparison: Contains a methyl group instead of a 4-fluorophenyl group, resulting in different pharmacological properties.
(3-(Dimethylamino)phenyl)(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)methanone
Comparison: Substituted with a 4-methylphenyl group, altering its interaction with biological targets.
Unique Features
The presence of the 4-fluorophenyl group in (3-(Dimethylamino)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone provides unique electronic and steric effects, making it distinct from other similar compounds. This structural aspect can significantly impact its chemical reactivity and biological activity.
That’s a pretty deep dive into this compound! Anything more you want to explore?
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-20(2)15-5-3-4-13(10-15)18(22)21-11-17(12-21)25(23,24)16-8-6-14(19)7-9-16/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKPHGNLXXKIAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745971.png)
![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)

![Methyl 2-[1-(methoxyamino)cyclobutyl]acetate](/img/structure/B2745974.png)
![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)
![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2745981.png)

![N-(4-butylphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2745984.png)
![2-(3,9-dimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2745985.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2745986.png)
![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(3-phenylpropyl)urea](/img/structure/B2745987.png)


